tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate
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Overview
Description
tert-Butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate is a complex organic compound with a unique structure that includes a hexahydroindeno pyrrole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the Hexahydroindeno Pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-Butyl Carbamate Group: This is achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another compound with a tert-butyl carbamate group but a different core structure.
Uniqueness
tert-Butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate is unique due to its hexahydroindeno pyrrole core, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl N-[(3aR,4R,8bR)-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrol-4-yl]carbamate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-14-11-7-5-4-6-10(11)12-8-17-9-13(12)14/h4-7,12-14,17H,8-9H2,1-3H3,(H,18,19)/t12-,13-,14-/m0/s1 |
InChI Key |
VGRZZTKSOBMQQO-IHRRRGAJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]2CNC[C@H]2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CNCC2C3=CC=CC=C13 |
Origin of Product |
United States |
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